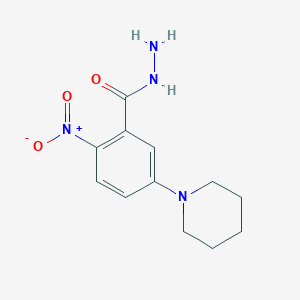

2-Nitro-5-piperidinobenzenecarbohydrazide

Description

2-Nitro-5-piperidinobenzenecarbohydrazide is a carbohydrazide derivative characterized by a nitro (-NO₂) group at the 2-position of the benzene ring and a piperidine substituent at the 5-position.

Properties

IUPAC Name |

2-nitro-5-piperidin-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c13-14-12(17)10-8-9(4-5-11(10)16(18)19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXWAFUPOBRYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Nitro-5-piperidinobenzenecarbohydrazide typically involves the nitration of a benzene derivative followed by the introduction of a piperidine ring and subsequent hydrazide formation. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

Piperidine Introduction: The addition of a piperidine ring to the benzene derivative.

Hydrazide Formation: The conversion of the intermediate compound to the final hydrazide form.

Chemical Reactions Analysis

2-Nitro-5-piperidinobenzenecarbohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Oxidation: The compound can be oxidized, although this is less common.

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-5-piperidinobenzenecarbohydrazide is used in various scientific research applications, including:

Chemistry: As a reagent in synthetic organic chemistry for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-piperidinobenzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-nitro-5-piperidinobenzenecarbohydrazide and related compounds:

Key Observations:

Nitro Group Significance: The presence of a nitro group is critical for biological activity.

Piperidine vs.

Carbohydrazide vs. Thioic Acid: The carbohydrazide group in 2-nitro-5-piperidinobenzenecarbohydrazide likely participates in hydrogen bonding, affecting solubility and target binding. In contrast, thioic acid derivatives (e.g., 1-piperidinecarbothioic acid) may exhibit distinct redox properties due to sulfur’s electronegativity .

Pharmacological and Toxicological Profiles

- Toxicity: Nitroaromatic compounds (e.g., 5-nitro-2-furaldehyde semicarbazone) show dose-dependent carcinogenicity, whereas non-nitrated analogs (e.g., 2-furaldehyde semicarbazone) are less toxic .

- Selectivity : Piperidine derivatives may target neurological or microbial systems due to structural mimicry of natural amines, while pyrazole-carbohydrazides could favor anti-inflammatory pathways .

Biological Activity

2-Nitro-5-piperidinobenzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-Nitro-5-piperidinobenzenecarbohydrazide is with a molecular weight of 246.25 g/mol. The compound features a nitro group, a piperidine moiety, and a hydrazide functional group, which contribute to its biological activity.

The biological activity of 2-Nitro-5-piperidinobenzenecarbohydrazide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Reactive Intermediates : The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, resulting in cytotoxic effects against tumor cells.

- Membrane Interaction : The lipophilic nature of the piperidine ring enhances the compound's ability to penetrate lipid membranes, facilitating its bioavailability and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that 2-Nitro-5-piperidinobenzenecarbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that 2-Nitro-5-piperidinobenzenecarbohydrazide possesses anticancer properties. It was evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 ± 1.2 |

| MCF-7 (Breast Cancer) | 15.3 ± 0.9 |

| A549 (Lung Cancer) | 12.8 ± 1.0 |

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including 2-Nitro-5-piperidinobenzenecarbohydrazide. The study found that this compound significantly inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms of piperidine derivatives highlighted that 2-Nitro-5-piperidinobenzenecarbohydrazide induced apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring can enhance or reduce biological activity. For instance:

- Substitutions on the Nitro Group : Altering the position or type of substituents on the nitro group can significantly affect both antimicrobial and anticancer activities.

- Piperidine Modifications : Variations in the piperidine structure influence lipophilicity and membrane permeability, impacting bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.